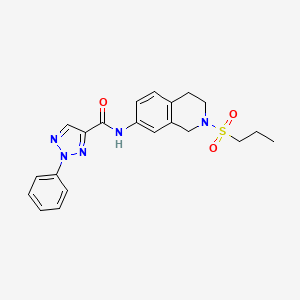
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide is an organic compound known for its complex structure and potential applications across various fields. It boasts a fused triazole and tetrahydroisoquinoline core, presenting a blend of both structural rigidity and flexibility that makes it an attractive candidate for numerous scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide can involve multiple steps:
Formation of Tetrahydroisoquinoline Intermediate: : This is typically done via Pictet-Spengler reaction using phenylacetaldehyde and an amine.
Introduction of Propylsulfonyl Group: : Alkylation of the amine with a suitable sulfonyl chloride.
Triazole Formation: : Cyclization with azides or alkyne derivatives under click chemistry conditions.
Amidation: : Coupling the resulting intermediate with a carboxamide derivative, often under dehydrating conditions to ensure high yields.
Industrial Production Methods: Industrial production scales up these methods with optimizations in yields and conditions, often using continuous flow reactors to maintain consistent reaction environments and enhance safety measures due to the compound's reactive nature.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized sulfonyl groups.
Reduction: : Reduction of the triazole ring can yield various derivatives with potential biological activity.
Substitution: : Electrophilic or nucleophilic substitutions on the phenyl ring can introduce various functional groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Involves reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Utilizes reagents like chlorinating agents, alkyl halides, or nitrating mixtures.
Major Products: Depending on the reaction type, products can range from oxidized derivatives, reduced triazole analogs, to various substituted phenyl derivatives.
科学研究应用
Chemistry
Used as a precursor in the synthesis of complex organic molecules.
Studied for its potential in catalytic reactions due to the presence of multiple reactive sites.
Biology
Investigated for its role as a potential therapeutic agent in drug development.
Has shown activity in binding assays, indicating possible uses in targeting specific biological pathways.
Medicine
Explored for its analgesic and anti-inflammatory properties.
Industry
Used in the formulation of specialty chemicals.
Possible applications in material science due to its unique structural properties.
作用机制
The compound exerts its effects primarily through interaction with biological targets:
Molecular Targets: : Often interacts with enzymes and receptors due to its triazole ring and sulfonyl group.
Pathways Involved: : Can inhibit or activate pathways related to cellular signaling, potentially leading to therapeutic effects.
相似化合物的比较
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a triazole ring with a tetrahydroisoquinoline structure. Similar compounds might include:
2-Phenyl-1,2,3-Triazole Derivatives: : Common in pharmaceuticals, but often lack the added complexity of the tetrahydroisoquinoline moiety.
Tetrahydroisoquinoline Derivatives: : Widely studied for their psychoactive properties but do not feature the triazole ring.
属性
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYNCNZAGOJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
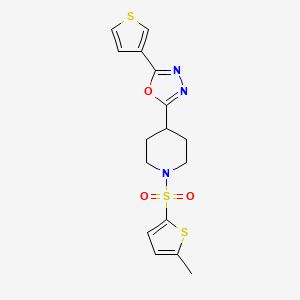
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
![1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2916467.png)
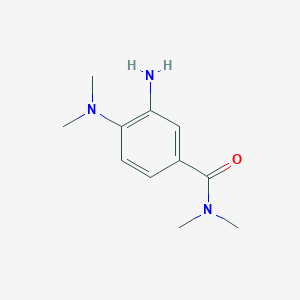

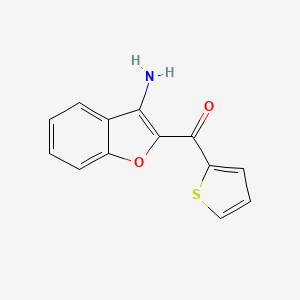
![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)
![1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2916473.png)
![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)
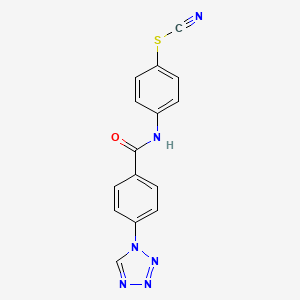
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2916478.png)


![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)
